Methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}methyl)furan-2-carboxylate
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Overview
Description
METHYL 5-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-FUROATE is a complex organic compound that features a quinazoline core linked to a furoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-FUROATE typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated quinazoline derivative.
Attachment of the Furoate Ester: The final step involves esterification, where the quinazoline-thiol intermediate reacts with methyl 2-furoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-FUROATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazoline and furoate moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
METHYL 5-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-FUROATE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which METHYL 5-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-FUROATE exerts its effects involves the inhibition of specific enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially leading to the inhibition of signal transduction pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-FUROATE: shares structural similarities with other quinazoline derivatives such as:
Uniqueness
What sets METHYL 5-({[3-(2-METHOXY-2-OXOETHYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}METHYL)-2-FUROATE apart is its unique combination of a quinazoline core with a furoate ester, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C18H16N2O6S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
methyl 5-[[3-(2-methoxy-2-oxoethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H16N2O6S/c1-24-15(21)9-20-16(22)12-5-3-4-6-13(12)19-18(20)27-10-11-7-8-14(26-11)17(23)25-2/h3-8H,9-10H2,1-2H3 |
InChI Key |
ZEIIVWVGIJZFGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=C(O3)C(=O)OC |
Origin of Product |
United States |
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